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Gramicidin S

Cat. No.: B1576520
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Description

Historical Context and Discovery within Peptide Antibiotic Research

The discovery of Gramicidin (B1672133) S in 1942 by Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova marked a pivotal moment in antibiotic research. wikipedia.orgresearchgate.net This discovery was part of a broader effort during that era to find new antimicrobial agents from natural sources, particularly from soil microorganisms. researchgate.net The research that led to Gramicidin S was built upon the earlier discovery of gramicidin by Rene Dubos in 1939. researchgate.net The "S" in this compound stands for "Soviet". wikipedia.org

The potent antimicrobial properties of this compound were quickly recognized, and by 1942, it was being used in Soviet military hospitals to treat infected wounds. wikipedia.orgresearchgate.net Its use expanded to the front lines of combat by 1943. wikipedia.orgresearchgate.net The significance of this discovery was further underscored when Gause was awarded the Stalin Prize for Medicine in 1946. wikipedia.org In a collaborative effort, this compound was sent to Great Britain in 1944 to determine its exact structure. wikipedia.org English chemist Richard Synge, who would later win a Nobel Prize for his work in chromatography, confirmed its polypeptide nature using paper chromatography. wikipedia.org The final elucidation of its crystal structure was accomplished by Dorothy Hodgkin and Gerhard Schmidt. wikipedia.org

Biogenic Origins and Producer Microorganisms

This compound is a natural product synthesized by specific strains of bacteria. The primary producer of this compound is the Gram-positive soil bacterium Brevibacillus brevis. wikipedia.orgembopress.orgontosight.ai This species was formerly classified as Bacillus brevis but was reclassified in 1996. ontosight.airesearchgate.net Other producing organisms include Aneurinibacillus migulans and Aneurinibacillus aneurinilyticus. frontiersin.org

The synthesis of this compound within these microorganisms is not carried out by the ribosomal machinery responsible for protein synthesis. Instead, it is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). embopress.org This NRPS system allows for the incorporation of non-proteinogenic amino acids and the modification of amino acid stereochemistry, which are characteristic features of this compound. wikipedia.orgembopress.org The genes encoding the this compound synthetase enzymes, grsA and grsB, are located on the bacterial chromosome. embopress.org

Table 1: Producer Microorganisms of this compound

Microorganism Classification Key Characteristics
Brevibacillus brevis Gram-positive bacterium Formerly Bacillus brevis; found in soil. ontosight.airesearchgate.net
Aneurinibacillus migulans

Classification as a Cyclic Decapeptide

This compound is classified as a cyclic decapeptide. wikipedia.orgnih.gov This classification reflects its chemical structure, which consists of ten amino acid residues linked together in a circular formation. wikipedia.org Specifically, it is a homodetic cyclic peptide, meaning the ring is composed solely of peptide bonds. nih.gov

The structure is a dimer of two identical pentapeptide units, which are joined head-to-tail. wikipedia.orgembopress.org The sequence of this repeating pentapeptide is Val-Orn-Leu-D-Phe-Pro. wikipedia.orgnih.gov Therefore, the complete sequence of this compound is cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. wikipedia.org This cyclic nature contributes significantly to the molecule's stability and biological activity. nih.gov

Overview of its Molecular Structure and Chirality in Peptide Chemistry

The molecular structure of this compound is a well-defined, amphiphilic, antiparallel β-sheet. nih.govupf.edu This rigid conformation is stabilized by four intramolecular hydrogen bonds between the valine and leucine (B10760876) residues. upf.edunih.gov The structure exhibits C2 symmetry. nih.gov

A key feature of this compound's structure is its amphipathicity. The hydrophobic side chains of the valine, leucine, and D-phenylalanine residues are located on one face of the β-sheet, while the cationic side chains of the two ornithine residues are on the opposite face. nih.gov This spatial separation of hydrophobic and charged groups is crucial for its antimicrobial mechanism of action, which involves the disruption of bacterial cell membranes. nih.govupf.edu

The chirality of the amino acid constituents is a critical aspect of this compound's structure and function. It contains both L- and D-amino acids. wikipedia.org The sequence includes L-valine, L-ornithine, L-leucine, and L-proline, but notably, it incorporates D-phenylalanine. wikipedia.org The presence of the D-amino acid is a result of the non-ribosomal synthesis pathway, where an epimerization domain in the GrsA enzyme converts L-phenylalanine to its D-enantiomer. wikipedia.orgembopress.org This D-phenylalanine residue, along with the proline residue, forms the type II' β-turns that connect the two antiparallel β-strands. upf.edu The specific chirality of each amino acid is essential for maintaining the correct three-dimensional conformation and, consequently, its biological activity. nih.gov

Table 2: Amino Acid Composition and Chirality of this compound

Amino Acid Abbreviation Chirality Position in Pentapeptide
Valine Val L 1
Ornithine Orn L 2
Leucine Leu L 3
Phenylalanine Phe D 4

Properties

bioactivity

Antibacterial

sequence

VXLFPPFLXV

Origin of Product

United States

Biosynthesis of Gramicidin S: Nonribosomal Peptide Synthetase Nrps Pathway

Identification and Characterization of Gramicidin (B1672133) S Synthetases (GrsA and GrsB)

The biosynthesis of Gramicidin S is orchestrated by two massive protein complexes, GrsA and GrsB, which are encoded by the grsA and grsB genes, respectively. embopress.orgnih.govdntb.gov.ua These genes are part of the grs operon, which also includes a gene, grsT, encoding a protein with homology to thioesterases. embopress.orgnih.gov

GrsA: Phenylalanine Racemase and Activation Module

GrsA is a 126.663-kilodalton protein that serves as the initiation module for this compound synthesis. dntb.gov.uaasm.org Its primary role is to select and activate the first amino acid, L-phenylalanine. embopress.orgnih.gov A key feature of GrsA is its ability to catalyze the racemization of L-phenylalanine to its D-isomer, a crucial step for the final structure and biological activity of this compound. embopress.orguniprot.org This initiation module is composed of three distinct domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and an epimerization (E) domain. wikipedia.orgresearchgate.net The A-domain first activates L-phenylalanine by converting it to an aminoacyl-adenylate intermediate. embopress.orgbeilstein-journals.org This activated amino acid is then transferred and covalently attached to the T-domain. wikipedia.orgbeilstein-journals.org Finally, the E-domain catalyzes the conversion of the tethered L-phenylalanine to D-phenylalanine. wikipedia.orgacs.org

GrsB: Multifunctional Polypeptide Synthetase

GrsB is a significantly larger multifunctional enzyme, with a molecular weight of approximately 510 kDa. embopress.org It is responsible for the elongation of the peptide chain. GrsB is organized into four distinct modules, each dedicated to the activation and incorporation of a specific amino acid: L-proline, L-valine, L-ornithine, and L-leucine. embopress.orgebi.ac.uk Each of these four modules contains a condensation (C) domain, an adenylation (A) domain, and a thiolation (T) domain. wikipedia.orgdntb.gov.ua After the initial D-phenylalanine is transferred from GrsA, the four modules of GrsB sequentially add their respective amino acids to the growing peptide chain. wikipedia.orgembopress.org The process culminates with a thioesterase (TE) domain at the end of the final module, which catalyzes the head-to-tail cyclization and dimerization of two identical pentapeptide chains to form the final cyclic decapeptide, this compound. wikipedia.orgembopress.org

Enzymology of NRPS Domains

The remarkable catalytic efficiency and specificity of NRPS systems like the this compound synthetase are rooted in the distinct functions of their constituent domains. acs.org

Adenylation (A) Domains and Substrate Specificity

Adenylation (A) domains are the gatekeepers of NRPS-mediated synthesis, responsible for selecting the correct amino acid building blocks. beilstein-journals.orgnih.gov These domains, typically around 550 amino acids long, recognize a specific amino acid and activate it in an ATP-dependent reaction, forming an aminoacyl-AMP intermediate. beilstein-journals.orgnih.gov This high degree of substrate specificity is determined by a "specificity-conferring code" of key amino acid residues within the A-domain's active site. nih.govmdpi.com The crystal structure of the phenylalanine-activating A-domain of GrsA was the first to be determined, providing crucial insights into this recognition mechanism. mdpi.comrsc.org The A-domains within GrsB are each tailored to recognize their specific cognate amino acids: proline, valine, ornithine, and leucine (B10760876). beilstein-journals.org

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domains

Once an amino acid is activated by the A-domain, it is transferred to the thiolation (T) domain, also known as the peptidyl carrier protein (PCP). beilstein-journals.orgacs.org This domain acts as a swinging arm, covalently tethering the growing peptide chain via a flexible 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. nih.govoup.com The Ppant arm is attached to a conserved serine residue within the T-domain. oup.comnih.gov This covalent attachment allows the T-domain to shuttle the substrate and the elongating peptide between the various catalytic domains of the NRPS module. rsc.org

Epimerization (E) Domains for D-Amino Acid Formation

The incorporation of D-amino acids is a common feature of nonribosomal peptides, contributing to their unique structures and biological activities. rsc.orgresearchgate.net In the case of this compound, the D-phenylalanine residue is generated by an epimerization (E) domain located within the GrsA initiation module. wikipedia.orgacs.org Unlike some enzymes that utilize cofactors for racemization, NRPS E-domains catalyze the conversion of an L-amino acid to its D-isomer after it has been tethered to the T-domain. acs.orgrsc.org The E-domain of GrsA specifically acts on the L-phenylalanyl-S-PCP intermediate, converting it to D-phenylalanyl-S-PCP before its transfer to the first module of GrsB. acs.org Mutational studies have identified key catalytic residues within the E-domain that are essential for this deprotonation-reprotonation mechanism. nih.gov

Condensation (C) Domains for Peptide Bond Formation

Within the modular architecture of NRPS, the Condensation (C) domains are the core catalytic units responsible for forming peptide bonds. portlandpress.comrsc.org These domains catalyze the crucial step of elongating the peptide chain by joining the growing peptide (the donor), tethered to an upstream thiolation (T) or peptidyl carrier protein (PCP) domain, with the next amino acid (the acceptor) from a downstream T/PCP domain. researchgate.netpnas.org

Each C domain possesses distinct donor and acceptor sites to bind the two substrates. rsc.org The reaction they catalyze is a nucleophilic attack by the α-amino group of the downstream acceptor amino acid on the thioester carbonyl of the upstream donor peptide. beilstein-journals.org This forms a new peptide bond and transfers the elongated chain to the downstream PCP domain. pnas.org While A-domains are the primary gatekeepers for amino acid selection, C-domains also contribute to fidelity. cirad.fr They can act as a proofreading checkpoint, preventing condensation if the upstream substrate lacks required modifications, such as epimerization. cirad.frpnas.org Studies have identified key conserved residues, like a specific histidine within the "HHxxxDG" motif, as being critical for the catalytic function of peptide bond formation. researchgate.netnih.gov

Thioesterase (TE) Domain for Cyclization and Product Release

The final step in this compound biosynthesis—macrocyclization and release of the completed peptide—is performed by the Thioesterase (TE) domain. beilstein-journals.orgcirad.fr This domain is located at the C-terminal end of the last module of the GrsB enzyme. wikipedia.org The TE domain's primary function is to cleave the mature peptide from its covalent attachment to the final PCP domain. rsc.org In the case of this compound, this release is achieved through an intramolecular, head-to-tail cyclization. wikipedia.orgbeilstein-journals.org

The process involves the transfer of the linear decapeptide from the last PCP domain to a highly conserved serine residue within the TE domain's active site, forming an acyl-enzyme intermediate. wikidoc.org The TE domain then facilitates a nucleophilic attack from the N-terminal amino group of the first amino acid (D-phenylalanine) onto the C-terminal thioester linkage. nih.gov This reaction forms the cyclic decapeptide and releases it from the synthetase complex. cirad.frwikidoc.org The TE domain of GrsB is particularly unusual because it catalyzes the dimerization of two identical pentapeptides prior to the final cyclization event. beilstein-journals.orgtum.de

Modular Organization and Iterative Biosynthesis of this compound

The this compound synthetase is a classic example of a modular NRPS system. embopress.orgrsc.org It is comprised of two proteins, GrsA (126 kDa) and GrsB (510 kDa). acs.org GrsA constitutes the first module and is responsible for activating L-phenylalanine, epimerizing it to D-phenylalanine, and holding it for the first condensation reaction. wikipedia.orgembopress.org GrsB is a much larger protein containing four distinct modules, which sequentially incorporate L-proline, L-valine, L-ornithine, and L-leucine. wikipedia.orgacs.org

A key feature of this compound synthesis is its iterative nature. cirad.frresearchgate.net The final product is a decapeptide, cyclo(-D-Phe-L-Pro-L-Val-L-Orn-L-Leu-)₂, yet the enzymatic template only contains five amino-acid-incorporating modules. wikipedia.orgacs.org The entire GrsA-GrsB assembly line is used twice to produce two identical pentapeptide chains (D-Phe-Pro-Val-Orn-Leu). tum.de The TE domain at the end of GrsB then catalyzes the dimerization of these two pentapeptides in a head-to-tail fashion, followed by cyclization to release the final 10-residue this compound. acs.orgtum.de This iterative mechanism is a notable exception to the more common linear, one-to-one correspondence between modules and incorporated monomers seen in many other NRPS systems. researchgate.netnih.gov

Biotechnological Approaches for NRPS Engineering in this compound Production

The modular nature of NRPS enzymes like the this compound synthetase makes them prime candidates for bioengineering to create novel peptide derivatives. rsc.orgnih.gov By altering or swapping the catalytic domains, researchers can modify the final peptide structure, potentially leading to compounds with new or enhanced properties. portlandpress.com

The adenylation (A) domain is the gatekeeper of NRPS, as it selects and activates the specific amino acid building blocks. nih.govrsc.org Its substrate specificity is a primary determinant of the final peptide sequence. rsc.org Directed evolution has emerged as a powerful strategy to alter this specificity. This technique involves creating large libraries of A-domain mutants and screening them for the ability to activate non-native amino acids. biorxiv.org

For instance, researchers have successfully engineered the A-domain of the GrsB1 module, which naturally activates proline, to instead incorporate the non-standard amino acid piperazic acid (Piz), generating a new this compound analog. rcsb.org Similarly, the Phe-activating A-domain of GrsA has been mutated (e.g., W239S) to better accept and incorporate fluorinated or hydroxylated phenylalanine analogs. nih.govrsc.org These studies demonstrate that even a few targeted mutations in the substrate-binding pocket can dramatically shift or broaden an A-domain's specificity, enabling the biosynthetic production of "unnatural" peptides. nih.govresearchgate.net

Combinatorial biosynthesis offers a more extensive engineering approach by swapping entire domains or modules between different NRPS assembly lines. acs.orgportlandpress.com This strategy aims to create hybrid synthetases capable of producing novel peptide structures by combining the functionalities of different biosynthetic pathways. rsc.org

In the context of this compound, experiments have been conducted to shuffle its NRPS modules with those from other systems, such as the plipastatin (B1233955) synthetase. acs.org By creating libraries of hybrid gene clusters, new combinations of modules can be assembled, leading to the production of diverse peptide analogs. acs.org The success of module swapping depends heavily on maintaining functional interactions between the engineered domains, particularly at the C-domain and T-domain interfaces, which are crucial for peptide chain translocation and elongation. acs.orgportlandpress.com While technically challenging, this approach holds significant potential for generating a wide array of new-to-nature compounds by mixing and matching the catalytic parts from different NRPS systems. nih.gov

Structural Biology and Conformational Dynamics of Gramicidin S

Primary and Secondary Structural Elements

Gramicidin (B1672133) S is a cyclodecapeptide, meaning it is composed of ten amino acids arranged in a ring. wikipedia.org Its primary structure consists of two identical pentapeptide sequences, (-Val-Orn-Leu-D-Phe-Pro-), joined head-to-tail. wikipedia.org This can be written as cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. wikipedia.org The presence of both L- and D-amino acids is a key feature of its primary structure.

The secondary structure of Gramicidin S is dominated by an antiparallel β-sheet conformation. wikipedia.orgmpg.denih.gov The two tripeptide sequences, Val-Orn-Leu from each pentapeptide unit, form two antiparallel β-strands. upf.edunih.gov This rigid β-sheet structure is a highly stable feature of the molecule and is maintained across various environments, including in water, organic solvents, and when bound to lipid membranes. nih.govnih.gov

The stability of the antiparallel β-sheet conformation in this compound is significantly reinforced by a network of four intramolecular hydrogen bonds. nih.govmpg.denih.gov These hydrogen bonds form between the amide protons and carbonyl groups of the Valine and Leucine (B10760876) residues across the two β-strands. nih.govnih.gov Specifically, there are hydrogen bonds between the NH of Val1 and the CO of Leu3', the NH of Leu3 and the CO of Val1', and the corresponding pairs on the other side of the symmetric molecule. nih.gov This extensive hydrogen bonding network contributes to the rigidity of the structure. nih.gov

This compound exhibits a pronounced amphiphilic character, which is a direct consequence of the spatial segregation of its amino acid residues. wikipedia.orgmpg.denih.gov The hydrophobic side chains of the Valine and Leucine residues are positioned on one face of the β-sheet, creating a non-polar surface. upf.edunih.gov Conversely, the positively charged (cationic) side chains of the two Ornithine residues are located on the opposite face of the molecule. upf.edunih.gov This distinct separation of hydrophobic and hydrophilic regions is a critical factor in its mechanism of action, which involves interaction with and disruption of cell membranes. nih.govncats.io

Intramolecular Hydrogen Bonding Network

Advanced Spectroscopic and Diffraction Methodologies for Structure Elucidation

A variety of advanced biophysical techniques have been employed to elucidate the detailed three-dimensional structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been a cornerstone in determining the solution-state structure of this compound. mpg.de Both one-dimensional and two-dimensional NMR techniques have been used to confirm the β-sheet conformation, the presence of Type II' β-turns, and the C2-symmetry. upf.eduibmmpeptide.com Nuclear Overhauser Effect (NOE) data has been particularly crucial in identifying the through-space proximity of protons, which helps to define the antiparallel β-sheet arrangement and the turn structures. upf.edu For instance, the observation of NOEs between the α-protons of the two Ornithine residues (Orn2 and Orn2') and between the amide proton of Valine and the amide proton of Leucine on the opposing strand provides direct evidence for the β-sheet. upf.edu

X-ray Crystallography and Diffraction: While obtaining high-quality crystals of native this compound has been challenging, X-ray diffraction studies on derivatives and analogues have provided invaluable atomic-resolution insights into its solid-state structure. acs.org These studies have confirmed the antiparallel β-sheet and Type II' β-turn conformations predicted by other methods. researchgate.net X-ray diffraction has also been used to study Gramicidin A, a related but structurally different peptide, in monolayers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy, particularly the analysis of the amide I band (primarily C=O stretching), has been used to study the secondary structure of this compound in various environments, including in the gas phase and in model membranes. mpg.dewhiterose.ac.uk The position of the amide I band can distinguish between different secondary structures like β-sheets and disordered conformations. mpg.de Two-dimensional IR (2D-IR) spectroscopy has further provided insights into the coupling between different parts of the peptide backbone and the dynamics of the hydrogen-bonding network. whiterose.ac.uk

Mass Spectrometry (MS): Mass spectrometry-based techniques, including ion mobility spectrometry, have been used to study this compound in the gas phase. mpg.de These studies have provided evidence that the β-sheet structure is retained even in the absence of a solvent. mpg.de

Methodology Key Findings for this compound Structure References
NMR Spectroscopy Confirmation of antiparallel β-sheet, Type II' β-turns, C2-symmetry, and intramolecular hydrogen bonding in solution. upf.edu, mpg.de, ibmmpeptide.com
X-ray Crystallography Atomic-resolution structure of analogues, confirming the β-sheet and turn conformations. acs.org, researchgate.net
Infrared Spectroscopy Characterization of the β-sheet structure via the amide I band; study of hydrogen bonding dynamics. mpg.de, whiterose.ac.uk
Circular Dichroism Assessment of the overall β-sheet content and conformational integrity of analogues. jst.go.jp, researchgate.net
Mass Spectrometry Evidence for the retention of the β-sheet structure in the gas phase. mpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, has been indispensable in elucidating the detailed three-dimensional structure and dynamics of this compound.

Solution-State NMR: Early NMR studies confirmed that this compound adopts a stable, rigid antiparallel pleated β-sheet conformation in solution, a structure first proposed based on spectroscopic work. aip.orgcapes.gov.br The structure is stabilized by four intramolecular hydrogen bonds. researchgate.net Comprehensive ¹H NMR assignments for this compound and its analogs in aqueous solution have been fully determined, providing a basis for detailed conformational analysis. researchgate.net Studies investigating the ornithine side chains using ¹H and ¹⁵N NMR have further refined the solution structure. researchgate.net

Solid-State NMR: Solid-state NMR (ssNMR) has been particularly powerful for studying this compound in its biologically relevant, membrane-bound state. asm.org This technique allows for the determination of high-resolution structures in environments like lipid bilayers, which are not amenable to traditional crystallography or solution NMR. pnas.orgpnas.org

By using ¹⁹F-labeled this compound analogs reconstituted into dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, researchers have been able to measure specific distances and determine the peptide's alignment. nih.gov For instance, the distance between two ¹⁹F-labels replacing the leucine side chains was measured as 6 Å, which is consistent with the known backbone structure. nih.gov At low peptide-to-lipid ratios (≤ 1:80), ssNMR data show that the this compound molecule lies flat on the membrane surface, consistent with its amphipathic nature. nih.govnih.gov

However, at higher concentrations (≥ 1:40), ssNMR reveals a significant conformational shift. nih.gov The peptide reorients from a surface-bound state to an upright, transmembrane alignment. nih.gov Orientational constraints from these studies suggest that this compound can self-assemble into an oligomeric β-barrel pore, a structure stabilized by intermolecular hydrogen bonds. nih.gov The production of uniformly ¹³C/¹⁵N-labeled this compound has been crucial for these advanced ssNMR experiments, enabling detailed structural analysis in lipid bilayers. asm.org

TechniqueSample ConditionsKey FindingsReference
Solution ¹H and ¹⁵N NMRAqueous solutionConfirmed stable antiparallel β-sheet with type II' β-turns; detailed analysis of Orn side-chain conformation. researchgate.netresearchgate.net
Solid-State ¹⁹F-NMR¹⁹F-labeled GS in DMPC bilayers (Lipid:Peptide > 80:1)Measures inter-label distance of 6 Å. Peptide backbone lies flat in the plane of the bilayer in the gel phase. nih.gov
Solid-State ¹⁹F and ¹⁵N NMRGS in lipid bilayers (Lipid:Peptide ≤ 40:1)Peptide flips to an upright, transmembrane alignment. Suggests self-assembly into an oligomeric β-barrel pore. nih.gov
Solid-State MAS ¹³C and ¹⁵N NMR¹³C/¹⁵N-GS in DMPC-d54 bilayersDemonstrated successful full isotopic labeling for comprehensive multidimensional ssNMR structural analysis of the membrane-bound state. asm.org

X-ray Crystallography Studies

X-ray crystallography has provided atomic-resolution insights into the solid-state structure of this compound and its derivatives. While no crystal structure of unmodified this compound has been reported, several structures of its complexes and derivatives have been solved. aip.org

One of the earliest solved structures was a this compound-urea complex. iucr.org This study revealed an antiparallel twisted β-structure with the characteristic turns formed by the D-Phe-Pro sequences. The ornithine side chains were found to extend on one side of the β-sheet, with the hydrophobic valine and leucine side chains on the opposite face. iucr.org

A high-resolution (1.1 Å) structure of this compound hydrochloride showed two independent peptide molecules in the asymmetric unit, each forming an antiparallel β-sheet with intramolecular hydrogen bonds between the valine and leucine residues. jst.go.jp The turns were confirmed as type II' β-turns. jst.go.jp In the crystal lattice, adjacent molecules are arranged side-by-side, forming a larger β-sheet structure. jst.go.jp An analysis of a bis-Nδ-Boc-tetra-Nα-methyl derivative also confirmed the antiparallel pleated β-sheet conformation, although with a slight twist opposite to that seen in other derivatives. acs.org

CompoundSpace GroupUnit Cell Parameters (Å)Key Structural FeaturesReference
This compound · 2HClC222₁a = 25.76, b = 35.79, c = 38.13Asymmetric unit contains two molecules. Confirms β-sheet conformation. nih.gov
This compound-urea complexP3₁21a = 25.80, c = 21.49Antiparallel twisted β-structure; Orn side chains on one face, Val/Leu on the other. iucr.org
This compound hydrochlorideP2₁2₁2a = 34.988, b = 23.381, c = 18.86621.1 Å resolution. Two independent molecules forming antiparallel β-sheets with type II' β-turns. jst.go.jp
bis-Nδ-Boc-tetra-Nα-methyl derivativeNot specifiedNot specifiedAntiparallel pleated β-sheet with a slight twist. Side-chain to main-chain hydrogen bonding observed. acs.org

Infrared (IR) Spectroscopy (1D and 2D)

Infrared (IR) spectroscopy, particularly one-dimensional (1D) and two-dimensional (2D) techniques, offers a sensitive probe into the secondary structure and hydrogen-bonding network of this compound. researchgate.netacs.org The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is especially informative.

1D-IR Studies: The amide I band in the FTIR spectrum of this compound typically shows a main peak around 1661 cm⁻¹ and a high-frequency shoulder near 1680 cm⁻¹. aip.org These correspond to the characteristic vibrational modes of an antiparallel β-sheet structure. aip.org Raman spectroscopy on this compound crystals also shows a strong amide I band at 1670 cm⁻¹, corroborating the β-sheet conformation found in the crystal structure. nih.gov

2D-IR Studies: 2D-IR spectroscopy provides enhanced resolution, allowing for the differentiation of complex structural transitions. researchgate.netacs.org Studies of this compound in the membrane-mimicking solvent 1-octanol (B28484) have used temperature-dependent 2D-IR to monitor conformational changes. whiterose.ac.ukacs.org These experiments identified two distinct melting transitions. The first, between 41–47 °C, is associated with the disassembly of this compound aggregates or oligomers. researchgate.netacs.org The second transition, at 57 ± 2 °C, involves a significant change in the β-sheet hydrogen bonds, attributed to the loss of inter-peptide hydrogen bonds, leaving primarily the intramolecular hydrogen bonds of smaller oligomers or monomers. whiterose.ac.ukresearchgate.netacs.org At 20 °C, the 2D-IR spectrum shows a positive peak on the diagonal at a pump and probe frequency of 1650 cm⁻¹, assigned to the v=0→1 transition of the amide I mode. whiterose.ac.uk

TechniqueSolvent/EnvironmentVibrational BandAssignment/InterpretationReference
1D-IR (FTIR)DMSO~1661 cm⁻¹ and ~1680 cm⁻¹Antiparallel β-sheet structure. aip.org
Raman SpectroscopyCrystal1670 cm⁻¹ (Amide I), 1240 cm⁻¹ (Amide III)Confirms β-sheet conformation in the crystal. nih.gov
2D-IR1-OctanolAmide I (v=0→1 transition) at 1650 cm⁻¹Monitors structural changes with temperature. whiterose.ac.uk
Temperature-Dependent 2D-IR1-OctanolTₘ₁ = 41–47 °CDisassembly of this compound aggregates/oligomers. researchgate.netacs.org
Temperature-Dependent 2D-IR1-OctanolTₘ₂ = 57 ± 2 °CLoss of inter-peptide hydrogen bonds. researchgate.netacs.org

Conformational Changes and Adaptations upon Interaction with Biomimetic Systems

The interaction of this compound with biomimetic systems, such as lipid micelles and bilayers, is central to its biological function and involves distinct conformational adaptations. While the core β-sheet structure is robust, the peptide's orientation and aggregation state change significantly upon membrane binding. researchgate.netmdpi.com

Upon binding to phospholipid vesicles, this compound can undergo a structural change from a more compact form to a relatively extended β-sheet, β-turn conformation. researchgate.net Solid-state NMR studies have provided a detailed picture of this interaction. At low concentrations in lipid bilayers, the peptide lies flat on the membrane surface, aligning its amphiphilic structure with the hydrophobic core and polar headgroup region of the bilayer. nih.govnih.gov This "carpet" like arrangement is consistent with its function of destabilizing the lipid membrane. nih.gov

A critical finding is the concentration-dependent reorientation of this compound. As the peptide-to-lipid ratio increases, it transitions from a surface-bound state to a transmembrane orientation. nih.gov This re-alignment is proposed to lead to the formation of oligomeric β-barrel pores, which would dramatically increase membrane permeability. nih.gov This transition is favored in thinner bilayers composed of short-chain lipids, particularly near the lipid's phase transition temperature. nih.gov In contrast, thicker bilayers with long-chain lipids tend to suppress this pore formation. nih.gov

Studies using IR spectroscopy on this compound interacting with lipid micelles and membranes also support the maintenance of the β-sheet structure upon binding. whiterose.ac.uk The interaction with lipid membranes is driven by both electrostatic interactions between the cationic ornithine residues and anionic lipid headgroups, and hydrophobic interactions between the peptide's nonpolar face and the lipid acyl chains. researchgate.net Some studies suggest that this compound binding can result in pore formation and subsequent cell lysis. mdpi.com

Biomimetic SystemConditionObserved Conformational State/AdaptationReference
Phospholipid VesiclesBindingTransition from a compact to a more extended β-sheet conformation. researchgate.net
DMPC Lipid BilayersLow Peptide:Lipid Ratio (≤ 1:80)Lies flat on the membrane surface (carpet mechanism). nih.govnih.gov
DMPC Lipid BilayersHigh Peptide:Lipid Ratio (≥ 1:40)Flips to an upright, transmembrane alignment, forming oligomeric β-barrel pores. nih.gov
Acidic LiposomesBindingAn analog assumes a this compound-like conformation. nih.gov
Lipid MicellesBindingMaintains its fundamental β-sheet conformation. whiterose.ac.uk

Molecular and Cellular Mechanisms of Action of Gramicidin S

Interaction with Biological and Model Membrane Systemsnih.govcore.ac.ukresearchgate.netmdpi.comacs.orgnih.govmdpi.comcore.ac.ukmedchemexpress.com

The primary target of Gramicidin (B1672133) S is the lipid bilayer of both bacterial and eukaryotic cell membranes. researchgate.netresearchgate.net Its interaction is a multifaceted process involving partitioning into the membrane, perturbation of lipid organization, and ultimately, an increase in membrane permeability. nih.govcore.ac.uk

Membrane Partitioning and Localization within the Lipid Bilayernih.govcore.ac.ukmdpi.commedchemexpress.com

Gramicidin S exhibits a strong propensity to partition from the aqueous phase into the lipid bilayer, a process largely driven by a significant favorable change in entropy. core.ac.ukresearchgate.net This partitioning is influenced by the lipid composition and physical state of the membrane. The peptide preferentially interacts with membranes in a more fluid, liquid-crystalline state. core.ac.ukacs.org

Once partitioned, this compound localizes within a specific region of the lipid bilayer. Biophysical studies indicate that it primarily resides in the interfacial region, just below the polar headgroups of the phospholipids (B1166683) and above the hydrocarbon chains, near the glycerol (B35011) backbone. nih.govcore.ac.ukacs.org This positioning allows its charged ornithine residues to face the aqueous environment while its hydrophobic residues are embedded within the nonpolar core of the membrane. mdpi.com The depth of its penetration can be influenced by the charge and structure of the lipid molecules, with a stronger association and deeper penetration observed in more disordered bilayers with a negative surface charge. acs.org

Table 1: Factors Influencing this compound Membrane Interaction

FactorObservationReference
Lipid Phase State Strongly partitions into liquid-crystalline (fluid) phase bilayers. core.ac.ukacs.org
Lipid Charge Associates more strongly with and penetrates deeper into anionic (negatively charged) lipid bilayers. acs.org
Cholesterol The presence of cholesterol in dipalmitoylphosphatidylcholine (DPPC) membranes enhances the binding of this compound. mdpi.com
Lipid Structure The detailed chemical structure of the lipid molecule can modulate the depth of this compound penetration. acs.org

Perturbation of Lipid Packing and Membrane Integritynih.govcore.ac.ukmdpi.commdpi.commedchemexpress.com

The insertion of this compound into the lipid bilayer disrupts the ordered packing of the phospholipid molecules. nih.govcore.ac.uk This perturbation of lipid packing is a key element of its mechanism of action, leading to a loss of membrane integrity. researchgate.netnih.gov The accumulation of this compound molecules within the membrane is incompatible with the maintenance of a stable bilayer structure. nih.gov At lower concentrations, this leads to increased permeability, while at higher concentrations, it can cause more extensive membrane destabilization. nih.govcore.ac.uk Studies have shown that this compound can induce the formation of non-lamellar lipid phases, such as inverted cubic phases, at temperatures lower than those required for such phase transitions in the absence of the peptide. nih.govcore.ac.uk

Mechanisms of Membrane Permeabilizationnih.govcore.ac.ukresearchgate.netmdpi.commdpi.commedchemexpress.com

The disruption of the membrane's barrier function is a critical consequence of this compound's interaction with the lipid bilayer. This permeabilization allows for the uncontrolled passage of ions and small molecules, ultimately leading to cell death. researchgate.net

There is an ongoing debate regarding the precise mechanism by which this compound permeabilizes membranes. One model suggests the formation of discrete, albeit transient and varied, pores or defects in the lipid bilayer. mdpi.comnih.gov Another model proposes a more general, detergent-like disruption of the membrane structure. researchgate.netplos.orglatrobe.edu.au

Evidence suggests that this compound does not form stable, well-defined ion channels in the same manner as peptides like gramicidin A. core.ac.uknih.gov Instead, it appears to induce a wide variety of transient defects of different sizes that compromise the bilayer's barrier properties. core.ac.uknih.gov Some researchers propose that at lower concentrations, it may form "transient pore-like zones," while at higher concentrations, it leads to membrane collapse in a manner akin to a detergent. researchgate.netscienceopen.com

A key consequence of membrane permeabilization by this compound is the dissipation of the transmembrane potential. asm.orgscienceopen.com The passage of ions across the compromised membrane leads to depolarization. asm.orgnih.gov Studies have shown that this compound can induce ion conductance events in model lipid bilayers. core.ac.uknih.gov These events are characterized by a broad range of conductances, further supporting the idea of non-specific defects rather than uniform channels. core.ac.uknih.gov

In bacterial cells, even at sub-lethal concentrations, this compound can cause partial and gradual depolarization of the cell membrane. asm.orgresearchgate.net Full depolarization is typically observed at higher, lytic concentrations. asm.org This alteration of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, such as the localization of certain peripheral membrane proteins. asm.org

Debate on Discrete Pore Formation vs. Detergent-Like Membrane Disruption

Influence of Lipid Composition on Interaction Dynamics

The interaction of this compound with a lipid bilayer is significantly modulated by the specific lipid constituents of the membrane. This selectivity is a key determinant of its antibacterial efficacy and its differential effects on prokaryotic versus eukaryotic cells.

Anionic vs. Zwitterionic Lipids: this compound demonstrates a markedly higher affinity for anionic phospholipid bilayers compared to zwitterionic ones. nih.gov This preferential binding is driven by electrostatic interactions between the positively charged ornithine residues of this compound and the negatively charged headgroups of anionic lipids, such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), which are abundant in bacterial membranes. nih.govcore.ac.uk Studies have shown that the binding affinity of a this compound analog to anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(glycerol) (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS) large unilamellar vesicles (LUVs) is approximately 1000-fold higher than to zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphorylcholine (POPC) LUVs. nih.gov This strong interaction with anionic lipids leads to a more significant perturbation of the membrane structure. researchgate.net In contrast, its interaction with zwitterionic lipids, the primary components of the outer leaflet of mammalian cell membranes, is considerably weaker. embrapa.br

Cholesterol: The presence of cholesterol, a major component of eukaryotic cell membranes but generally absent in bacteria, significantly attenuates the interaction of this compound with lipid bilayers. nih.govmdpi.com Cholesterol is known to increase the order and packing density of phospholipid acyl chains, which appears to hinder the insertion of this compound into the membrane. nih.govnih.gov While some studies suggest that a low concentration (10%) of cholesterol might favor this compound binding, a higher content (around 40%) can prevent it. mdpi.com One study found that a 30% molar concentration of cholesterol was most effective in enhancing this compound binding to dipalmitoylphosphatidylcholine (DPPC) membranes. mdpi.comnih.gov However, other research indicates that the presence of cholesterol markedly reduces the affinity of this compound and its analogs for phospholipid bilayers, with no measurable binding occurring to cholesterol-containing zwitterionic vesicles. researchgate.netacs.org This reduced interaction with cholesterol-containing membranes is a crucial factor in the design of this compound analogs with improved therapeutic indexes, aiming for stronger antimicrobial activity and weaker hemolytic (eukaryotic cell-damaging) effects. researchgate.netnih.gov

Membrane Fluidity: this compound shows a preference for more fluid membranes, which are characteristic of the liquid-crystalline state. researchgate.netasm.org It tends to partition into and stabilize the liquid crystalline phase of lipid bilayers. asm.org This interaction perturbs the lipid packing and can lead to membrane collapse at high concentrations. asm.org

Role of Oligomerization and Monomeric Binding in Membrane Interaction

This compound exhibits two distinct modes of binding to lipid membranes: monomeric and oligomeric. mdpi.comresearchgate.netnih.gov The transition between these states is concentration-dependent and plays a critical role in its mechanism of action.

At lower concentrations, this compound binds to the membrane as a monomer. This initial binding is primarily driven by electrostatic and hydrophobic interactions, positioning the peptide at the interface between the polar headgroups and the acyl chains of the phospholipids. asm.orgresearchgate.net

As the concentration of this compound on the membrane surface increases, typically above 2 mol%, it begins to form oligomers. mdpi.comnih.gov The bactericidal effect of this compound is observed at these higher concentrations, suggesting that oligomerization is a key step in its lethal action. mdpi.comnih.gov The formation of these oligomeric structures is thought to be responsible for the significant disruption of the membrane, leading to increased permeability and eventual cell lysis. nih.gov However, there is ongoing debate about whether this compound forms discrete, stable pores or disrupts the membrane in a more detergent-like manner. asm.org Some studies suggest that it does not form well-defined ion channels but rather induces a variety of transient defects in the bilayer. nih.gov

Recent research has also explored how external factors can influence this oligomerization process. For instance, a star-like dextran-polyacrylamide polymer was found to interact with this compound within the membrane and significantly increase the proportion of its oligomers. mdpi.comnih.gov

Subcellular Target Engagement and Functional Consequences in Bacteria

The interaction of this compound with the bacterial cell membrane triggers a cascade of events that disrupt essential cellular processes, ultimately leading to cell death. medchemexpress.com

Delocalization of Peripheral Membrane Proteins Involved in Cellular Processes

A key consequence of this compound's interaction with the bacterial membrane is the delocalization of peripheral membrane proteins. asm.orgasm.orgaphrc.org These proteins are not permanently embedded in the membrane but associate with its surface to carry out vital functions. This compound disrupts this association, leading to their detachment and dysfunction. asm.org

Cell Division and Cell Envelope Synthesis: this compound has been shown to delocalize peripheral proteins crucial for cell division and cell wall synthesis. asm.orgasm.orgaphrc.org For example, it causes the detachment of MinD, a protein that regulates the placement of the division septum, and MurG, an enzyme involved in the synthesis of lipid II, a precursor for peptidoglycan. asm.orgmdpi.com The delocalization of these proteins disrupts the highly coordinated processes of cell division and the maintenance of the cell envelope, contributing significantly to the antibiotic's lethal effect. asm.org

Effects on Bacterial Cytological Profiles

Microscopy studies have revealed that treatment with this compound leads to significant morphological changes in bacteria. pnas.org Cells may lose their characteristic shape, and there can be leakage of cellular contents, indicative of a collapse of the membrane's barrier function. pnas.org The delocalization of specific proteins, as mentioned earlier, contributes to these observable cytological effects. asm.org

Potential Interference with Electron Transport Chain Components

This compound can interfere with the bacterial electron transport chain, a critical pathway for energy production. nih.gov It has been shown to inhibit the activity of respiratory enzymes such as NADH dehydrogenase and cytochrome bd terminal oxidase. mdpi.comnih.gov

One of the proposed mechanisms for this inhibition is the detachment of cytochrome c, a peripheral membrane protein that plays a crucial role in electron transfer, from the membrane. pnas.orgnih.gov This delocalization disrupts the flow of electrons, leading to a breakdown of the membrane potential and a reduction in cellular ATP levels. pnas.orgnih.gov While this compound does not appear to affect the localization of integral membrane protein complexes of the respiratory chain, such as ATP synthase and succinate (B1194679) dehydrogenase, its effect on mobile components like cytochrome c is sufficient to impair cellular respiration. nih.gov

Differential Interactions with Prokaryotic and Eukaryotic Membranes

A hallmark of an effective antibiotic is its ability to selectively target bacterial cells while minimizing damage to host (eukaryotic) cells. This compound exhibits a degree of this selectivity, primarily due to the fundamental differences in the lipid composition of prokaryotic and eukaryotic membranes. researchgate.netnih.govasm.orgmdpi.com

As previously discussed, the outer leaflet of bacterial membranes is rich in anionic phospholipids, providing a strong electrostatic attraction for the cationic this compound. nih.gov In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids and contains a significant amount of cholesterol. embrapa.br This composition results in a much weaker interaction with this compound. nih.govresearchgate.net The presence of cholesterol in eukaryotic membranes further hinders the peptide's ability to penetrate and disrupt the bilayer. nih.govresearchgate.netnih.gov

This differential interaction is the basis for the higher susceptibility of bacteria to this compound compared to eukaryotic cells. However, this compound is not perfectly selective and does exhibit hemolytic activity (the ability to rupture red blood cells), which has limited its systemic use in medicine. upf.edu This toxicity is a direct consequence of its ability to disrupt eukaryotic membranes, albeit less efficiently than bacterial membranes. researchgate.net

The understanding of these differential interactions is a major focus of research aimed at developing this compound analogs with an improved therapeutic index. By modifying the structure of the peptide, researchers aim to enhance its affinity for anionic, cholesterol-free membranes while further reducing its interaction with zwitterionic, cholesterol-rich membranes. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analogue Design of Gramicidin S

Rationale for Analogue Synthesis in Mechanistic and Specificity Research

The primary motivation for synthesizing Gramicidin (B1672133) S analogues is to decouple its potent antimicrobial effects from its toxicity to mammalian cells, particularly its hemolytic activity. nih.govresearchgate.net By systematically modifying the structure of GS, researchers aim to create derivatives with an improved therapeutic index—high potency against bacteria and low toxicity to human cells. nih.govnih.gov

Analogue synthesis is a critical tool for probing the fundamental mechanisms of Gramicidin S's action. nih.gov Structure-activity relationship (SAR) studies, which link specific chemical modifications to changes in biological activity, help to identify the molecular features essential for antimicrobial potency and those responsible for toxicity. nih.govnih.gov Key factors investigated through analogue design include the roles of cationic charge, amphipathicity, hydrophobicity, and the conformational stability of the β-sheet structure. nih.govnih.gov

These studies have revealed that the cationic charges of the two Ornithine side chains are crucial for the initial interaction with the negatively charged bacterial membranes, and replacing them with neutral or acidic residues leads to a major or complete loss of activity. ucsd.edu Conversely, modulating the hydrophobicity and the specific conformation of the peptide can reduce hemolytic activity while retaining or even enhancing antibacterial effects. nih.govnih.gov Ultimately, the goal is to develop novel GS-based antibiotics that are effective against multidrug-resistant pathogens with minimal side effects. nih.govnih.gov

Synthetic Methodologies for this compound Analogues

The generation of this compound analogues relies on robust peptide synthesis techniques that allow for precise control over the amino acid sequence and structure.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating linear precursors of this compound and its analogues. nih.govnih.gov This technique involves assembling the peptide chain step-by-step while it is anchored to an insoluble polymer resin. Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies are employed.

In a typical Fmoc-based SPPS, the C-terminal amino acid is first attached to a resin, such as 2-chlorotrityl resin. nih.govacs.org The Fmoc protecting group on the α-amine is removed with a weak base like piperidine, and the next Fmoc-protected amino acid is coupled using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine). nih.govupf.edu This cycle of deprotection and coupling is repeated until the linear decapeptide is fully assembled. nih.gov

Boc-based chemistry is also utilized, where Boc-protected amino acids are coupled, and the Boc group is removed with an acid like TFA (trifluoroacetic acid) at each step. upf.eduupf.edu To prevent the formation of an unwanted side-product, diketopiperazine, during the addition of the third amino acid, specific strategies like in situ neutralization may be used. upf.eduupf.edu

Once the linear peptide is synthesized, it is cleaved from the resin. The final and crucial step is the head-to-tail cyclization, which is typically performed in a dilute solution to favor the intramolecular reaction over intermolecular polymerization, yielding the final cyclic peptide. nih.govnsf.gov

A key strategy in SAR studies is the incorporation of non-canonical (non-proteinogenic) or modified amino acids to probe the effects of side-chain properties like hydrophobicity, charge, and steric bulk. ucsd.eduresearchgate.net This allows for fine-tuning the peptide's characteristics beyond what is possible with the standard 20 amino acids.

Examples of such modifications include:

Replacing D-Phenylalanine (D-Phe): The aromatic D-Phe residues in the β-turn are critical for maintaining the peptide's conformation. ucsd.edu They have been replaced with a variety of other aromatic D-amino acids such as D-Tryptophan (D-Trp), D-Tyrosine (D-Tyr), and synthetic surrogates like D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) to alter hydrophobicity and steric interactions. nih.govupf.edunih.gov

Modifying Hydrophobicity: The hydrophobic Valine and Leucine (B10760876) residues have been substituted with other amino acids like Alanine (B10760859) or Glycine, which generally leads to a loss of activity, highlighting the importance of the hydrophobic face of the molecule. ucsd.edu Conversely, introducing more complex hydrophobic groups can modulate activity. nih.gov

Altering Cationic Residues: The basic Ornithine (Orn) residues are essential for activity. Replacing them with other basic residues like Lysine (B10760008) (Lys) or Arginine (Arg) often maintains antimicrobial effectiveness. nih.govucsd.edu

Sugar Amino Acids: Non-proteinogenic sugar amino acids have been incorporated into the turn regions as mimetics, demonstrating the versatility of synthetic approaches. nih.govacs.org

These substitutions are readily achievable using SPPS, provided the corresponding protected amino acid building blocks are available or can be synthesized. rsc.org

Beyond side-chain modifications, the peptide backbone itself can be altered. Backbone modification is a powerful peptidomimetic strategy that can influence conformation and biological activity while preserving the side-chain functionalities. researchgate.netnsf.gov

One notable modification is N-amination , where an amino group (-NH₂) is attached to a backbone amide nitrogen. nsf.govnih.gov This contrasts with the more common N-methylation, which can disrupt hydrogen bonding and perturb conformation. nsf.gov N-amination, however, maintains a hydrogen-bond donor capacity and can induce distinct structural geometries. researchgate.netnsf.gov

The synthesis of N-aminated GS analogues has been achieved by incorporating N-amino dipeptide subunits during solid-phase synthesis. nsf.govresearchgate.net Studies have shown that N-amination of solvent-exposed amides, such as those of the Ornithine residues, can lead to analogues with enhanced broad-spectrum antimicrobial activity without a corresponding increase in hemolytic toxicity. nsf.govnsf.gov This highlights backbone modification as a promising route to developing GS analogues with improved therapeutic profiles. nsf.gov

Incorporation of Non-Canonical and Modified Amino Acids

Impact of Amino Acid Substitutions on Conformational Features and Membrane Interactions

The rigid, amphipathic β-sheet conformation of this compound is central to its biological activity. nih.gov Substitutions of its constituent amino acids can induce subtle to significant changes in this conformation, which in turn profoundly affects how the peptide interacts with bacterial and mammalian cell membranes. upf.edunih.gov

The two type II' β-turns, each comprising a D-Phe-Pro sequence, are critical for the conformational stability of this compound. ucsd.edunsf.gov This region has become a "hot spot" for modification to modulate the peptide's activity and selectivity. nih.gov Replacing the D-Phe residue is a common strategy, as its aromatic side chain plays a key role in the structure-activity relationship. nih.gov

Replacing D-Phe with other D-amino acids is crucial, as substitution with an L-amino acid destabilizes the required β-sheet conformation, leading to a loss of activity. ucsd.edu Even replacing D-Phe with simpler residues like Glycine or D-Alanine often results in less active compounds, indicating that an aromatic group at this position is important for full potency. nih.gov

Table 1: Effect of D-Phe Replacement on this compound Analogue Activity

AnalogueD-Phe Replacement (Position 4, 4')Key Structural Feature of ReplacementRelative Antimicrobial Activity (vs. GS)Relative Hemolytic Activity (vs. GS)Reference
GS D-Phenylalanine (D-Phe)Native aromatic residueBaselineBaseline upf.edu
Analogue 1 D-Homophenylalanine (D-Hpa)Methylene group inserted, increased flexibilitySimilarSimilar upf.edu
Analogue 6 D-Tetrahydroisoquinoline-3-carboxylic acid (D-Tic)Conformationally restricted, bicyclic systemSimilarSignificantly Lower upf.eduacs.org
GS10WY One D-Phe replaced by D-Tryptophan (D-Trp)Larger, more hydrophobic indole (B1671886) ringVaries (dependent on membrane)Varies (dependent on membrane) nih.gov
Gly⁴,⁴'-GS Glycine (Gly)No side chain, achiralWeak / InactiveNot specified oup.com

For instance, replacing D-Phe with the conformationally restricted D-Tic was shown to preserve the β-sheet conformation while significantly decreasing hemolytic activity, resulting in an analogue with an improved therapeutic index. upf.eduacs.org NMR data for the D-Tic analogue suggested a shorter distance between the aromatic ring and the cationic Ornithine side chain, a subtle structural change that may explain its improved biological profile. upf.edu These findings underscore that even minor modifications in the β-turn can have a major impact on the peptide's membrane-disrupting specificity. nih.gov

Alterations in Hydrophobic and Cationic Residues (e.g., DArg, Trp, Tle)

The modification of hydrophobic and cationic residues within the this compound (GS) structure is a key strategy in developing analogues with improved therapeutic profiles. Substitutions at the β-turn D-Phe-Pro region, in particular, have been shown to significantly alter biological activity while often preserving the essential β-sheet conformation. nih.govacs.org

The selective incorporation of D-Arginine (DArg) and Tryptophan (Trp) is a notable example of this approach. nih.govmdpi.com Replacing the D-Phe/Pro turn with D-Arg/Trp can enhance activity against Gram-negative bacteria. nih.govmdpi.com The addition of the cationic D-Arg residue is thought to promote interaction with the negatively charged lipopolysaccharide (LPS) layer of the bacterial outer membrane, while the hydrophobic Trp residue helps to anchor and penetrate the membrane. mdpi.com For instance, an analogue where a single D-Phe/Pro β-turn was replaced by D-Arg/Trp showed a four-fold improvement in activity against E. coli compared to the parent this compound. nih.gov Similarly, another analogue featuring a D-Arg substitution demonstrated an eight-fold increase in potency against K. pneumoniae. nih.govresearcher.life

The introduction of the bulky, hydrophobic tert-Leucine (Tle) residue has also been explored. This modification, such as mutating an alanine residue to a Tle residue, can influence the peptide's conformational properties and its interactions with membranes. tu-dortmund.de The substitution of D-Phe residues with other surrogates, like D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), has been shown to decrease hemolytic effects, leading to an improved therapeutic index. nih.govacs.orgupf.edu This highlights that even subtle changes to the hydrophobic residues in the β-turn can have a significant impact on the biological profile of this compound. nih.gov

Analogue ModificationTarget OrganismMIC (µg/mL)Fold Improvement vs. GSReference
This compound (Parent) E. coli32- nih.govresearchgate.net
Peptide 8 (D-Arg/Trp substitution) E. coli84x nih.govresearchgate.net
This compound (Parent) K. pneumoniae128- nih.gov
Peptide 9 (D-Arg substitution) K. pneumoniae168x nih.gov
This compound (Parent) P. aeruginosa>128- nih.gov
Peptide 19 (D-Arg/Trp substitution) P. aeruginosa168x nih.gov

MIC: Minimum Inhibitory Concentration. A lower value indicates higher antimicrobial potency.

Effects of N-Methylation

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful tool for modulating the properties of this compound. researchgate.netnih.gov This modification can disrupt hydrogen bonds, thereby altering the peptide's conformation, backbone shape, and the orientation of its side chains. researchgate.netnih.govresearchgate.net The primary goal of N-methylation in GS analogues is often to dissociate the desired antimicrobial activity from the unwanted hemolytic activity. researchgate.netnih.gov

Research has shown that N-methylation of the amide involved in the internal hydrogen bond, such as at a leucine residue, can significantly decrease hemolytic activity. researchgate.netnih.govresearchgate.net When the internally hydrogen-bonded leucine residue was methylated, the resulting analogue showed a fivefold increase in the HC50 value (the concentration causing 50% hemolysis), indicating significantly reduced toxicity to red blood cells. researchgate.netnih.gov In contrast, methylation of residues not involved in internal hydrogen bonding may not significantly change either hemolytic or antimicrobial activity. researchgate.netnih.gov

However, the effects can be complex. While some N-methylated analogues retain the antibacterial potency of the parent compound, others may see a reduction in activity. researchgate.net This loss of activity can be attributed to conformational changes or a reduced ability to form the multimeric structures necessary for membrane disruption. nih.gov Nevertheless, specific combinations of modifications, such as analogues containing both N-methylleucine in the β-strand and N-methylalanine in the β-turn, have been shown to achieve a fourfold increase in the selectivity index (the ratio of hemolytic to antimicrobial activity) compared to this compound. researchgate.netnih.gov This demonstrates that targeted N-methylation can be a successful strategy for improving the therapeutic potential of GS. mdpi.com

AnalogueModificationEffect on Hemolytic Activity (vs. GS)Effect on Antimicrobial Activity (vs. GS)Reference
N-methylated Leucine Methylation of internal H-bonded Leu5x decreaseMaintained researchgate.netnih.gov
N-methylated Alanine Replacement of Pro in β-turnNo significant changeNo significant change researchgate.netnih.gov
NMe-8 N-methylleucine at β-strand & N-methylalanine at β-turn5x decreaseSimilar researchgate.netmdpi.com

Modulation of Hydrophobicity and Cationicity in Analogue Design

Increasing the cationic charge is a strategy employed to enhance activity against Gram-negative bacteria. nih.govmdpi.com The outer membrane of these bacteria is rich in negatively charged lipopolysaccharides, making it a target for highly cationic peptides. nih.govmdpi.com However, simply increasing cationicity is not sufficient; a subtle balance with hydrophobicity is required for the peptide to effectively traverse this outer barrier and disrupt the inner membrane. nih.gov

The development of GS analogues demonstrates that improved therapeutic indices are more often achieved by decreasing cytotoxicity than by increasing antibiotic potency. nih.govupf.edu By making targeted substitutions—such as replacing hydrophobic residues or increasing the number of cationic charges—researchers can fine-tune the physicochemical properties of this compound. nih.govd-nb.infonih.gov This allows for the development of analogues with potent, broad-spectrum activity and significantly reduced toxicity, providing a platform for creating new antibiotics against challenging pathogens. nih.govresearcher.liferesearchgate.net

Advanced Research Applications and Model System Utility of Gramicidin S

Gramicidin (B1672133) S as a Biophysical Model for Membrane Systems

The well-defined, rigid β-sheet conformation of Gramicidin S, which arranges its hydrophobic and cationic residues on opposite faces of the molecule, makes it an exemplary model for studying peptide-lipid interactions. nih.govupf.edu Biophysical studies consistently show that this compound partitions strongly into the interfacial region of liquid-crystalline lipid bilayers, positioning itself near the glycerol (B35011) backbone, just below the polar headgroups. core.ac.uknih.govacs.org This interaction perturbs the packing of lipid molecules. core.ac.uknih.gov A notable finding from these studies is the ability of this compound to induce the formation of non-lamellar lipid structures, such as inverted cubic phases, at temperatures lower than those required for such phase transitions in the absence of the peptide. core.ac.uknih.gov This capacity to modulate membrane structure and phase behavior makes it a critical tool for probing the physical limits and properties of model membrane systems.

The interaction of this compound with membranes leads to a significant increase in their permeability to ions. core.ac.uknih.gov However, unlike its linear counterpart, Gramicidin A, which forms well-defined, long-lasting dimeric ion channels, this compound is not believed to function by creating discrete, stable pores. nih.govresearchgate.netnih.gov Instead, research indicates that it induces transient, voltage-dependent ion conductance events that are heterogeneous in nature. nih.gov These events are better described as transient defects or disruptions in the membrane's structural integrity rather than classical ion channels. nih.govmdpi.com

At lower concentrations, this compound increases membrane permeability, while at higher concentrations, it leads to widespread membrane destabilization and collapse. core.ac.uknih.govnih.gov An interesting application in this area is the observation that nanomolar concentrations of this compound, while not forming defects themselves, can significantly enhance the membrane adsorption and ion pore-forming potency of other molecules, such as certain chemotherapy drugs. mdpi.com This highlights its utility as a modulator of membrane properties, influencing the activity of other membrane-active compounds.

This compound serves as a valuable agent for investigating how the lipid environment affects the function and localization of membrane-associated proteins. Its disruptive effect on the membrane provides a model for studying cellular responses to membrane stress. Research has shown that this compound can delocalize peripheral membrane proteins, including those essential for cell division (like MinD and DivIVA) and cell wall synthesis (like MurG). nih.govmedchemexpress.com This delocalization is not solely due to the breakdown of the membrane potential, suggesting a more complex interference with the membrane's organizational properties. nih.gov

Furthermore, this compound has been identified as an inhibitor of specific membrane-bound enzymes. It can inhibit various ATPases and key components of the bacterial respiratory chain, such as cytochrome bd quinol oxidase and NADH dehydrogenase. medchemexpress.comnih.gov By altering the physical state of the lipid bilayer, this compound provides insights into how membrane integrity and lipid organization are crucial for the proper function of embedded and associated proteins, thereby affecting critical signal transduction and metabolic pathways. nih.govnih.gov

Studies on Ion Transfer and Channel Formation in Model Membranes

Use in Investigating Antimicrobial Peptide Mechanism of Action

This compound is a archetypal molecule for studying the mechanism of action of cationic antimicrobial peptides (CAPs), particularly cyclic ones. upf.edunih.gov Its fundamental mechanism involves the electrostatic attraction between its positively charged ornithine residues and the negatively charged components of bacterial membranes, followed by the insertion of its hydrophobic face into the lipid core. mdpi.comnih.gov This interaction disrupts the bilayer, increases permeability, and ultimately leads to cell death. core.ac.ukupf.edu

Researchers utilize this compound and its synthetic analogs to dissect the relative importance of amphipathicity, cationicity, and structural rigidity for antimicrobial activity. Studies using model membranes composed of zwitterionic lipids (mimicking mammalian cells) versus anionic lipids (mimicking bacterial cells) have demonstrated that this compound preferentially binds to and destabilizes the negatively charged bacterial model membranes. acs.orgnih.gov It has been shown to induce lipid phase separation in bacterial membranes, a key step in its disruptive process. medchemexpress.com The ongoing investigation into whether its action is primarily through a "detergent-like" carpeting of the membrane or through the formation of transient pores continues to provide fundamental insights into how these peptides kill bacteria. nih.gov

Research into Bacterial Adaptation and Potential Resistance Mechanisms to Membrane-Targeting Agents

A remarkable feature of this compound is the lack of reported acquired bacterial resistance, despite decades of topical use. mdpi.comnih.gov This is largely attributed to its mechanism of targeting the fundamental structure of the cell membrane; significant alterations to the membrane are often metabolically costly and detrimental to bacterial survival. mdpi.comupf.edu

Nonetheless, this compound is used in research to explore the adaptive strategies bacteria might employ against membrane-targeting agents. In laboratory settings, exposing bacteria like Staphylococcus aureus to sub-lethal concentrations of this compound can induce adaptive responses. frontiersin.org These adaptations include modifications to the cell envelope that reduce the net negative charge, thereby repelling the cationic peptide. Key mechanisms include:

D-alanylation of lipoteichoic acids: The incorporation of positively charged D-alanine residues into the teichoic acid polymers reduces the electrostatic attraction for the peptide. frontiersin.org

Lysinylation of phosphatidylglycerol: The MprF protein adds positively charged lysine (B10760008) to membrane phospholipids (B1166683), increasing the positive charge of the outer leaflet and thus repelling the peptide. frontiersin.org

Altered Membrane Fluidity: Changes in the composition of fatty acid chains can alter the rigidity of the membrane, which has also been associated with increased tolerance to membrane-active peptides. frontiersin.org

These studies are crucial for understanding the evolutionary hurdles bacteria face in developing resistance to membrane-targeting drugs and for designing new agents that are less prone to resistance.

Applications in Drug Discovery Research for Novel Antimicrobial Agents (Beyond Clinical Applications)

This compound serves as a foundational scaffold in drug discovery research for creating new antimicrobial agents. The primary goal is to decouple its potent antibacterial activity from its high hemolytic (red blood cell-destroying) toxicity, thereby generating analogs with a high therapeutic index suitable for systemic use. upf.eduresearchgate.netacs.org This research involves the rational design and synthesis of numerous this compound derivatives with targeted amino acid substitutions.

Parent Compound Modified Residue(s) Key Finding Reference
This compoundD-Phe/Pro (β-turn) replaced with DArg/TrpEnhanced activity against Gram-negative E. coli by improving interaction with the lipopolysaccharide layer and anchoring in the outer membrane. mdpi.com
This compoundD-Phe/Pro (β-turn) replaced with DArgIncreased potency against Gram-negative K. pneumoniae and significantly improved the therapeutic index. mdpi.com
This compoundOrnithine (β-strand) modifiedResulted in an analogue with negligible hemolytic toxicity while retaining significant potency against S. aureus, including MRSA strains. acs.org
This compoundD-Phe (β-turn) replaced with D-TicLed to a sharp decrease in hemolytic effect, improving the overall therapeutic index. upf.edu

These studies underscore the utility of this compound as a template. By systematically altering its structure, researchers can probe the specific molecular interactions that govern both antimicrobial efficacy and toxicity, paving the way for the development of novel, safer peptide-based antibiotics to combat multidrug-resistant pathogens. nih.govacs.org

Computational and Theoretical Studies of Gramicidin S

Molecular Dynamics (MD) Simulations of Gramicidin (B1672133) S in Membrane Environments

Molecular dynamics (MD) simulations have been instrumental in revealing the atomic-level details of Gramicidin S's interaction with lipid bilayers. By simulating the movement of every atom in the peptide and the surrounding membrane and water molecules over time, researchers can observe the dynamic processes that govern its antimicrobial activity.

Simulations of GS in a hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer have shown that the peptide maintains a stable, amphipathic, antiparallel β-sheet conformation with two Type II' β-turns when interacting with the membrane. nih.gov This conformation, consistent with experimental evidence, persists over nanosecond-scale simulations. nih.gov The simulations also reveal that GS has a disordering and fluidifying effect on the lipid molecules it directly interacts with, while ordering those further away. nih.gov This disruption of the local lipid environment is a key aspect of its membrane-perturbing mechanism. Interestingly, these simulations indicate that GS has minimal impact on the membrane's dipole potential and its permeability to water. nih.gov

MD simulations have also been crucial in understanding that while GS permeabilizes bilayers, it does not form well-defined, stable pores in the same manner as channel-forming peptides like gramicidin A. researchgate.net Instead, its activity is associated with a more general disruption of the membrane structure. nih.gov The rigid β-sheet backbone of GS, as observed in simulations, is a critical feature for this activity. researchgate.net

Quantum Mechanical/Molecular Mechanics (QM/MM) Simulations

To gain a more profound understanding of specific molecular interactions, researchers have employed hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) simulations. This method allows for a higher level of theoretical accuracy on a specific part of the system (the quantum mechanical region), such as the peptide's active side chains, while treating the rest of the system (the molecular mechanics region), like the solvent or lipid bilayer, with classical mechanics.

Computational Design of this compound Analogues

Computational methods are increasingly being used to guide the rational design of this compound analogues with enhanced therapeutic profiles, aiming to increase antimicrobial potency while reducing undesirable side effects like hemolytic activity. nih.gov

One approach involves using computational tools to predict how modifications to the GS structure will affect its properties. For example, MD simulations can be employed as an initial design step to evaluate potential candidates. biorxiv.org Criteria for evaluation can include the stability of the peptide's backbone hydrogen bonds, its ability to conduct ions, its root-mean-square deviation (RMSD) over the simulation, and its interactions with the phospholipid headgroups of the membrane. biorxiv.org

Researchers have also used computational approaches to design photoswitchable GS analogues. researchgate.net By incorporating a photoisomerizable diarylethene fragment into the GS backbone, it is possible to create analogues that can be reversibly converted between active and inactive forms using light of different wavelengths. researchgate.net This offers the potential for spatiotemporal control over the peptide's antimicrobial activity.

Furthermore, computational structure-based redesign of the nonribosomal peptide synthetases responsible for producing GS is being explored as an alternative strategy for generating novel cyclic peptide antibiotics in larger quantities. nih.gov

Analysis of Structure-Activity Relationships using Computational Tools

Computational tools are vital for analyzing the structure-activity relationships (SAR) of this compound and its analogues, providing a molecular basis for observed biological activities. By correlating structural features with functional outcomes, researchers can develop a deeper understanding of what makes these peptides effective and selective.

Computational studies have also been used to investigate the impact of ring size on the activity and selectivity of GS analogues. nih.gov These studies have shown that it is possible to dissociate hemolytic and antimicrobial activity by increasing the ring size. nih.gov Furthermore, the introduction of D-amino acids can disrupt the β-sheet structure and alter the peptide's amphipathicity, leading to analogues with a higher therapeutic index. nih.gov The hydrophobicity of the nonpolar face of the peptide has been identified as a key factor that can be fine-tuned to optimize activity against different types of microorganisms. nih.gov

The interaction of GS analogues with different lipid compositions has also been explored using computational approaches. nih.gov These studies help to explain the cell-type selectivity of certain analogues by modeling their interactions with membranes of varying lipid compositions, such as those found in bacteria versus mammalian cells. nih.gov

Q & A

Q. What are the best practices for reporting conflicting data on this compound's mechanism of action?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to aggregate studies. Highlight methodological variations (e.g., lipid composition in membrane models) as potential confounders. Propose validation experiments, such as cryo-EM to visualize pore formation, to resolve mechanistic debates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.